Potent Lipoxygenase Inhibition as a Primary Differentiator
8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It demonstrates a binding affinity (Ki) of 22 nM for the catalytic site of human 15-lipoxygenase-1, as assessed by the inhibition of 15-HPETE formation using a Michaelis-Menten analysis [1]. This high affinity is a key point of differentiation from other benzoxazinone derivatives, which may exhibit different primary targets, such as topoisomerase I or TNFα. For example, a comparator like the standard lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 µM for 15-LOX, a value over 1000-fold less potent than the Ki reported for this compound .
| Evidence Dimension | Inhibition of Human 15-Lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM (0.022 µM) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) IC50 = 30 µM |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation by Michaelis-Menten equation [1] vs. NDGA IC50 against 15-LOX . |
Why This Matters
This substantial difference in potency indicates that this compound is a much more effective tool for probing 15-LOX biology and a more promising lead for therapeutic development targeting this enzyme.
- [1] BindingDB. (n.d.). BDBM50417153 CHEMBL1270704 Affinity Data: Ki 22nM for Human 15-LOX-1. View Source
